3-Mercaptopropionic acid

Description

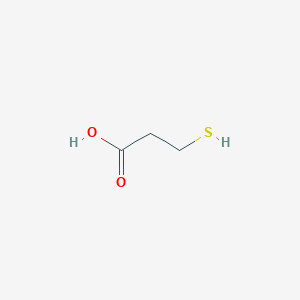

Structure

3D Structure

Properties

IUPAC Name |

3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIDEFUBRARXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/3-Mercaptopropionic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026775 | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid or solid; [HSDB] Colorless liquid with a stench; mp = 17-19 deg C; [MSDSonline], Clear colourless to pale yellow oily liquid; Roasted sulphureous aroma | |

| Record name | Propanoic acid, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

111 °C AT 15 MM HG, 110.00 to 111.00 °C. @ 15.00 mm Hg | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

93 °C | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER, ALCOHOL, BENZENE, & ETHER, Soluble, Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.218 AT 21 °C, 1.220-1.226 (20°) | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CLEAR LIQUID, AMORPHOUS CRYSTALS | |

CAS No. |

107-96-0 | |

| Record name | 3-Mercaptopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercaptopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B03TJ3QU9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16.8 °C | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Mercaptopropionic Acid: A Versatile Tool in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Mercaptopropionic acid (3-MPA), a bifunctional organic compound featuring both a thiol and a carboxylic acid group, has emerged as a critical and versatile reagent in a multitude of research and development applications. Its unique chemical architecture allows it to participate in a wide array of chemical reactions, making it an invaluable tool in materials science, biochemistry, and drug development. This technical guide provides a comprehensive overview of the primary research uses of 3-MPA, with a focus on detailed experimental protocols, quantitative data, and visual representations of key processes.

Nanoparticle Synthesis and Functionalization

3-MPA is extensively used as a capping agent in the synthesis of various nanoparticles, including quantum dots (QDs), gold nanoparticles (AuNPs), and iron oxide nanoparticles.[1][2] The thiol group exhibits a strong affinity for metal surfaces, forming a stable protective layer that controls particle growth, prevents aggregation, and imparts water solubility.[1] The terminal carboxylic acid groups then provide a versatile handle for further functionalization, such as the conjugation of biomolecules for biosensing and biomedical applications.[1][3]

Capping Agent for Quantum Dots

3-MPA is a popular choice for stabilizing semiconductor quantum dots, such as cadmium telluride (CdTe) and cadmium sulfide (CdS), synthesized in aqueous solutions. The 3-MPA coating renders the QDs water-soluble and biocompatible, which is crucial for their use in biological imaging and labeling.

This protocol describes a typical aqueous synthesis of 3-MPA capped CdTe quantum dots.

-

Preparation of Precursor Solutions:

-

Cadmium Precursor: Dissolve Cadmium chloride (CdCl₂) in deionized water to a final concentration of 0.01 M.

-

Tellurium Precursor (NaHTe): In a nitrogen-filled glovebox, mix Tellurium powder with sodium borohydride (NaBH₄) in a molar ratio of 1:2 in deionized water. The solution will turn purple, indicating the formation of NaHTe.

-

-

Reaction Setup:

-

In a three-neck flask equipped with a condenser, septum, and nitrogen inlet/outlet, add the CdCl₂ solution.

-

Add this compound to the CdCl₂ solution with vigorous stirring. The molar ratio of Cd²⁺ to 3-MPA is typically around 1:2.4.

-

Adjust the pH of the solution to approximately 11-12 using a 1 M sodium hydroxide (NaOH) solution.

-

-

Quantum Dot Growth:

-

Inject the freshly prepared NaHTe solution into the flask under vigorous stirring and a continuous nitrogen flow. The molar ratio of Cd²⁺ to Te²⁻ is typically around 2:1.

-

Heat the reaction mixture to reflux (approximately 100 °C).

-

Aliquots of the reaction mixture can be taken at different time intervals to monitor the growth of the QDs by observing their photoluminescence under a UV lamp. The emission color will shift from green to red as the particle size increases.

-

-

Purification:

-

Once the desired emission wavelength is achieved, cool the reaction mixture to room temperature.

-

Precipitate the 3-MPA capped CdTe QDs by adding isopropanol.

-

Centrifuge the solution to collect the QD pellet.

-

Discard the supernatant and redisperse the QDs in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Repeat the precipitation and redispersion steps two more times to ensure the removal of unreacted precursors and excess 3-MPA.

-

| Reflux Time (minutes) | Emission Peak (nm) | Estimated Particle Size (nm) |

| 10 | 520 | 2.5 |

| 30 | 550 | 3.0 |

| 60 | 580 | 3.5 |

| 120 | 610 | 4.0 |

Note: The relationship between emission peak and particle size is an approximation and can vary based on specific reaction conditions.

Functionalization of Gold Nanoparticles for Biosensing

3-MPA is instrumental in the development of AuNP-based biosensors. It forms a self-assembled monolayer (SAM) on the gold surface, providing a stable, hydrophilic coating. The carboxylic acid terminus can then be activated, for example using carbodiimide chemistry (EDC/NHS), to covalently attach biorecognition elements like antibodies, enzymes, or nucleic acids.[3]

Self-Assembled Monolayers (SAMs)

The ability of 3-MPA to form well-ordered self-assembled monolayers on gold and other noble metal surfaces is a cornerstone of its utility in surface chemistry and nanotechnology.[4] The thiol group anchors the molecule to the surface, while the short hydrocarbon chain and terminal carboxylic acid group dictate the surface properties. These carboxyl-terminated SAMs create hydrophilic surfaces that can be further modified for applications in biosensing, controlling cell adhesion, and fabricating molecular electronic components.

-

Substrate Preparation:

-

Clean a gold-coated substrate (e.g., glass slide or silicon wafer) by sonicating in acetone, followed by isopropanol, and finally deionized water (10 minutes each).

-

Dry the substrate under a stream of nitrogen gas.

-

Treat the substrate with UV-Ozone for 15-20 minutes to remove any organic contaminants.

-

-

SAM Formation:

-

Prepare a 1-10 mM solution of this compound in absolute ethanol.

-

Immerse the cleaned gold substrate into the 3-MPA solution.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

-

Rinsing and Drying:

-

Remove the substrate from the 3-MPA solution.

-

Rinse the surface thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Characterization (Optional but Recommended):

-

Contact Angle Goniometry: Measure the water contact angle to confirm the formation of a hydrophilic surface (typically < 30° for a well-formed 3-MPA SAM).

-

X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of sulfur and the elemental composition of the monolayer.

-

Ellipsometry: Measure the thickness of the SAM.

-

References

3-Mercaptopropionic acid CAS number and safety data

An In-depth Technical Guide to 3-Mercaptopropionic Acid: CAS Number and Safety Data

Introduction

This compound (3-MPA) is a bifunctional organosulfur compound characterized by the presence of both a carboxylic acid and a thiol group.[1] Its unique chemical nature makes it a valuable intermediate in the synthesis of pharmaceuticals, such as fenazone, and as an antioxidant, catalyst, and biochemical reagent.[2] This guide provides a comprehensive overview of its Chemical Abstracts Service (CAS) number and detailed safety information tailored for researchers, scientists, and drug development professionals.

Chemical Identity

-

CAS Number: 107-96-0[1]

-

Synonyms: β-Mercaptopropanoic acid, 3-Thiopropionic acid, 3-sulfanylpropanoic acid[3]

-

Molecular Formula: C₃H₆O₂S[3]

-

Molecular Weight: 106.14 g/mol [4]

Physicochemical and Safety Data

The following tables summarize the key quantitative data regarding the physical, chemical, and safety properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [3] |

| Melting Point/Freezing Point | 15 - 19 °C (59 - 68 °F) | [3][4] |

| Boiling Point | 110 - 111 °C @ 15 mmHg (20 hPa) | [3][4] |

| Density | 1.218 g/mL at 25 °C | |

| Flash Point | 93 °C (199.4 °F) | [3][5] |

| Autoignition Temperature | 350 °C (662 °F) | [3] |

| Vapor Pressure | 0.04 mmHg @ 20 °C | |

| Solubility | Soluble in water, alcohol, benzene, and ether | [3][5] |

| Refractive Index | 1.492 @ 20 °C | |

| log Pow (n-octanol/water) | -2.32 @ 22 °C |

Table 2: Toxicological Data

| Parameter | Species | Route | Value | Source |

| LD₅₀ (Acute Oral Toxicity) | Rat | Oral | 96 mg/kg | [3] |

| Eye Irritation | Rabbit | Eye | Irreversible effects on the eye (30 s) | |

| Carcinogenicity | N/A | N/A | Not listed by ACGIH, IARC, NTP, or OSHA | [3][4] |

Table 3: Ecological Toxicity Data

| Parameter | Species | Exposure Time | Value | Source |

| LC₅₀ (Toxicity to fish) | Fish | 96 h | 98 mg/L | |

| EC₅₀ (Toxicity to daphnia) | Daphnia magna (Water flea) | 48 h | 9 mg/L | |

| ErC₅₀ (Toxicity to algae) | Pseudokirchneriella subcapitata | 72 h | 26 mg/L | |

| EC₅₀ (Toxicity to bacteria) | Activated sludge | 3 h | 393.3 mg/L |

Table 4: Hazard Classifications and Statements (GHS)

| Classification | Code | Statement | Source |

| Corrosive to Metals, Category 1 | H290 | May be corrosive to metals | [6] |

| Acute Toxicity, Oral, Category 3 | H301 | Toxic if swallowed | [4][7] |

| Acute Toxicity, Inhalation, Category 4 | H332 | Harmful if inhaled | [6] |

| Skin Corrosion, Category 1B | H314 | Causes severe skin burns and eye damage | [4][7] |

| Hazardous to the aquatic environment, acute hazard | H401 | Toxic to aquatic life |

Experimental Protocols

The safety data presented are derived from standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Toxicological and Ecological Testing Methodologies:

-

Acute Oral Toxicity (LD₅₀): The oral LD₅₀ value of 96 mg/kg in rats was likely determined following a protocol similar to OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).[3] This method involves administering the substance to a group of fasted animals in a stepwise procedure. Observations of toxic effects and mortality are made to determine the dosage that is lethal to 50% of the test population.

-

Eye Irritation/Corrosion: The determination of "irreversible effects on the eye" in rabbits was conducted according to OECD Test Guideline 405. This involves applying the test substance to the eye of an animal and observing the effects on the cornea, iris, and conjunctiva at specific intervals.

-

Toxicity to Fish (LC₅₀): The 96-hour LC₅₀ in fish was determined based on OECD Test Guideline 203 (Fish, Acute Toxicity Test). Fish are exposed to the chemical in a static or semi-static system for 96 hours, and the concentration that causes mortality in 50% of the test fish is calculated.

-

Toxicity to Daphnia (EC₅₀): The 48-hour EC₅₀ for Daphnia magna was established using OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test). The test assesses the concentration of the substance that immobilizes 50% of the daphnids within a 48-hour exposure period.

-

Toxicity to Algae (ErC₅₀): The 72-hour ErC₅₀ for algae was determined following OECD Test Guideline 201 (Alga, Growth Inhibition Test). This test measures the effect of the substance on the growth of a freshwater algal species, calculating the concentration that inhibits growth rate by 50%.

-

Biodegradability: The assessment that 3-MPA is "Readily biodegradable" (96% in 28 days) was performed according to OECD Test Guideline 301A (Ready Biodegradability: DOC Die-Away Test). This guideline evaluates the potential for aerobic microbial degradation of a chemical in an aqueous medium.

Safety and Handling Protocols

1. Personal Protective Equipment (PPE) and Engineering Controls:

-

Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a chemical fume hood.[3][8] Facilities must be equipped with an eyewash station and a safety shower.[3]

-

Eye/Face Protection: Wear appropriate chemical safety goggles and a face shield (minimum 8-inch).[4][7] Eye protection must be tested and approved under standards such as NIOSH (US) or EN 166 (EU).[7]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[3] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[4]

-

Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] For emergencies or spills, a self-contained breathing apparatus (SCBA) is necessary.[4][8]

2. Safe Handling and Storage:

-

Handling: Wash hands thoroughly after handling.[3] Avoid contact with eyes, skin, and clothing, and avoid inhalation of vapor or mist.[4][7] Do not eat, drink, or smoke in work areas.[4][6] Keep away from heat, sparks, and flame.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[3][8] Keep containers tightly closed and store in a designated corrosives area.[3] Containers should be stored upright to prevent leakage.[4] Store separately from incompatible materials such as bases, oxidizing agents, and reducing agents.[3][8]

Visualized Workflows and Logic Diagrams

The following diagrams illustrate key safety workflows and hazard relationships for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. tnjchem.com [tnjchem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. This compound | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemos.de [chemos.de]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. atamankimya.com [atamankimya.com]

A Comprehensive Technical Guide to the Solubility of 3-Mercaptopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 3-Mercaptopropionic acid (3-MPA) in various solvents. Understanding the solubility of this bifunctional molecule, which contains both a thiol and a carboxylic acid group, is critical for its application in pharmaceutical synthesis, polymer chemistry, and materials science. This document compiles qualitative and quantitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For this compound, a colorless liquid, its interaction with different solvents is primarily governed by the polarity of both the solute and the solvent, as well as their capacity for hydrogen bonding. The presence of both a polar carboxylic acid group and a moderately polar thiol group gives 3-MPA its unique solubility characteristics.

Solubility of this compound in Various Solvents

This compound exhibits a broad range of solubility, being particularly well-dissolved in polar solvents.[1] The following tables summarize the available quantitative and qualitative solubility data.

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 1.194 x 105 mg/L (estimated) | 25 | This high value suggests miscibility. |

Qualitative Solubility Data

Multiple sources consistently describe this compound as being "miscible" with several common solvents.[2][3] Miscibility implies that the two substances are soluble in each other in all proportions, forming a homogeneous solution.

| Solvent | Qualitative Solubility |

| Water | Miscible[2][3], Soluble[4][5] |

| Alcohol (Ethanol) | Miscible[2], Soluble[6] |

| Benzene | Miscible[2][3], Soluble |

| Ether (Diethyl Ether) | Miscible[2], Soluble[7] |

| Chloroform | Slightly Soluble[5] |

| Ethyl Acetate | Slightly Soluble[5] |

| Methanol | Slightly Soluble[5] |

Safety data sheets also indicate that this compound's water solubility contributes to its mobility in the environment.[8]

Experimental Protocols for Solubility Determination

For researchers who need to determine the solubility of this compound in a novel solvent system or under specific experimental conditions, the following protocols provide a general framework.

Protocol 1: Determination of Miscibility (Qualitative)

This protocol is used to quickly assess whether this compound is miscible in a given liquid solvent.

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or pipettes

-

Test tubes or vials with caps

-

Vortex mixer

Procedure:

-

In a clean, dry test tube, add a specific volume of the solvent of interest (e.g., 5 mL).

-

To the same test tube, add an equal volume of this compound.

-

Securely cap the test tube and shake it vigorously for 10-15 seconds. A vortex mixer can be used for more thorough mixing.

-

Allow the mixture to stand for a few minutes and observe.

-

Observation:

-

If the resulting mixture is a single, clear liquid phase, the two liquids are miscible.

-

If the mixture is cloudy or forms two distinct layers, the liquids are immiscible or partially miscible.

-

Protocol 2: Determination of Solubility Limit (Quantitative)

This protocol is used to determine the maximum amount of this compound that can dissolve in a specific volume of a solvent at a given temperature. This is more relevant for solvents in which 3-MPA is not fully miscible.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Volumetric flasks

-

Temperature-controlled shaker or water bath

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or titration apparatus)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in several vials.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved 3-MPA at the bottom of the vials is necessary to confirm saturation.

-

After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solute to settle. Centrifugation can be used to facilitate this separation.

-

Carefully extract a known volume of the clear, supernatant liquid from each vial, being cautious not to disturb the undissolved layer.

-

Dilute the extracted aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC with UV detection, gas chromatography, or acid-base titration).

-

Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in g/100 mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Logical workflow for assessing the solubility of a chemical compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. atamankimya.com [atamankimya.com]

- 5. This compound CAS#: 107-96-0 [m.chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. chem-stop.com [chem-stop.com]

- 8. fishersci.com [fishersci.com]

3-Mercaptopropionic Acid: A Bifunctional Linker in Scientific Research and Drug Development

An In-depth Technical Guide

3-Mercaptopropionic acid (3-MPA) is a versatile bifunctional molecule widely employed in various scientific disciplines, particularly in materials science, nanotechnology, and drug development. Its structure, featuring both a thiol (-SH) and a carboxylic acid (-COOH) group, allows it to act as a crucial linker, surface modifier, and bioconjugation agent. This guide provides a comprehensive overview of 3-MPA's properties, key applications, detailed experimental protocols, and relevant workflows for researchers, scientists, and drug development professionals.

Core Properties of this compound

The utility of 3-MPA stems from the distinct reactivity of its two functional groups. The thiol group exhibits a strong affinity for noble metal surfaces, such as gold and silver, forming stable self-assembled monolayers (SAMs). Concurrently, the carboxylic acid group provides a reactive site for covalent coupling with amines and other nucleophiles, typically through carbodiimide chemistry.

Physicochemical and Reactivity Data

The following table summarizes key quantitative data for this compound, crucial for its application in experimental design.

| Property | Value | Significance in Application |

| Molecular Formula | C₃H₆O₂S | Fundamental chemical identity. |

| Molecular Weight | 106.14 g/mol | Essential for stoichiometric calculations in reactions. |

| pKa (Carboxylic Acid) | ~4.3 | Determines the ionization state of the carboxyl group; crucial for pH-dependent reactions and surface charge control. |

| pKa (Thiol) | ~9.5 - 10.5 | Influences the reactivity of the thiol group, particularly in forming thiolates for surface binding. |

| Boiling Point | 110-111 °C at 15 mmHg | Relevant for purification and handling conditions. |

| Density | 1.218 g/mL at 25 °C | Used for converting between mass and volume. |

| Solubility | Miscible in water, ethanol, ether, and benzene | Indicates its versatility in various solvent systems for surface functionalization and conjugation reactions. |

Key Applications and Experimental Protocols

3-MPA's bifunctionality makes it a cornerstone reagent in several advanced applications, from the stabilization of nanoparticles to the construction of sophisticated biosensors.

Surface Functionalization of Gold Nanoparticles (AuNPs)

3-MPA is widely used to create a hydrophilic, carboxylated surface on gold nanoparticles. This process not only stabilizes the nanoparticles in aqueous solutions, preventing aggregation, but also provides functional handles for subsequent bioconjugation.

Caption: Workflow for surface functionalization of gold nanoparticles using 3-MPA.

-

Reagent Preparation: Prepare a 10 mM solution of this compound in deionized water. Adjust the pH to ~10-11 using a dilute NaOH solution to deprotonate the thiol group, facilitating its binding to the gold surface.

-

Ligand Exchange Reaction: To a solution of citrate-stabilized gold nanoparticles (e.g., 10 nM), add the 3-MPA solution to a final concentration of 1 mM.

-

Incubation: Allow the mixture to stir gently at room temperature for a minimum of 4 hours, although overnight incubation is often preferred for complete ligand exchange.

-

Purification: Pellet the nanoparticles by centrifugation. The required speed and time will depend on the nanoparticle size (e.g., 10,000 x g for 30 minutes for 20 nm AuNPs).

-

Washing: Discard the supernatant, which contains excess 3-MPA and displaced citrate. Resuspend the nanoparticle pellet in a wash buffer (e.g., 10% ethanol) and repeat the centrifugation step. Perform at least two wash cycles.

-

Final Resuspension: Resuspend the final, purified pellet of 3-MPA coated AuNPs in a buffer of choice (e.g., PBS, pH 7.4) for storage or immediate use in conjugation.

Bioconjugation via Carbodiimide Chemistry

The terminal carboxyl groups on 3-MPA-modified surfaces are ideal for covalently linking primary amine-containing biomolecules, such as proteins, antibodies, or DNA, using EDC/NHS chemistry.

Caption: Reaction pathway for EDC/NHS mediated bioconjugation to a 3-MPA surface.

-

Activation of Carboxyl Groups:

-

Take a solution of purified 3-MPA functionalized AuNPs (e.g., 1 mL at 10 nM) in an activation buffer (e.g., 0.1 M MES, pH 6.0).

-

Prepare fresh solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the same buffer.

-

Add EDC to the AuNP solution to a final concentration of 2 mM and NHS to a final concentration of 5 mM.

-

Incubate for 15-30 minutes at room temperature with gentle mixing to form the reactive NHS-ester intermediate.

-

-

Conjugation to Biomolecule:

-

Add the amine-containing biomolecule (e.g., an antibody) to the activated AuNP solution. The optimal molar ratio of biomolecule to AuNP must be determined empirically but a 10:1 to 100:1 molar excess of the biomolecule is a common starting point.

-

Incubate for 2 hours at room temperature or overnight at 4 °C with gentle end-over-end rotation.

-

-

Quenching and Washing:

-

Quench any unreacted NHS-esters by adding a quenching solution (e.g., Tris buffer or glycine) to a final concentration of 50 mM. Incubate for 10 minutes.

-

Purify the resulting bioconjugate by centrifugation, similar to the washing steps in the functionalization protocol, to remove excess reagents and unconjugated biomolecules.

-

-

Final Resuspension and Storage:

-

Resuspend the final conjugate in a suitable storage buffer (e.g., PBS with 0.1% BSA) and store at 4 °C.

-

Conclusion

This compound is an indispensable tool in the modern researcher's arsenal. Its simple, bifunctional structure provides a robust and reliable platform for linking biological molecules to inorganic surfaces, enabling advancements in diagnostics, targeted drug delivery, and fundamental biological research. The protocols and data presented in this guide offer a solid foundation for the successful application of 3-MPA in a variety of experimental contexts.

The Pivotal Role of Organosulfur Compounds in Modern Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organosulfur compounds, a diverse class of molecules characterized by the presence of a carbon-sulfur bond, are at the forefront of biochemical research and drug development.[1] Naturally occurring in Allium species like garlic and onions, as well as cruciferous vegetables such as broccoli, these compounds exhibit a remarkable breadth of biological activities.[2][3] Their therapeutic potential spans from antioxidant and anti-inflammatory to anticancer and antiviral effects, making them a compelling subject of investigation for a wide array of diseases.[2][4][5] This technical guide provides an in-depth exploration of key organosulfur compounds, their mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Core Bioactive Organosulfur Compounds: A Quantitative Overview

The biological impact of organosulfur compounds is often quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50). These values provide a standardized measure of a compound's potency in a specific biological context. The following tables summarize the activities of prominent organosulfur compounds across various therapeutic areas.

Sulforaphane: A Potent Modulator of Cellular Defense

Sulforaphane, an isothiocyanate derived from glucoraphanin found in broccoli sprouts, is a well-studied activator of the Nrf2-antioxidant response element signaling pathway.[6] This pathway is crucial for cellular protection against oxidative stress and inflammation.

Table 1: Anticancer Activity of Sulforaphane (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 1.8 | 72 | [7] |

| OECM-1 | Ovarian Cancer | 5.7 | Not Specified | [8] |

| SKOV-3 | Ovarian Cancer | ~8 | 48 | [8] |

| MDAH 2774 | Ovarian Cancer | ~8 | 48 | [8] |

| H1299 | Non-Small Cell Lung Cancer | 8 | Not Specified | [9] |

| A549 | Non-Small Cell Lung Cancer | 10 | Not Specified | [9] |

| H460 | Non-Small Cell Lung Cancer | 12 | Not Specified | [9] |

| MCF-7/Adr | Breast Cancer | 13.7 | 48 | [10] |

| 769-P | Kidney Cancer | 11.2 - 15.1 | 48 - 72 | [11] |

| KPL-1 | Breast Cancer | 19.1 | 48 | [2] |

| 293T | Kidney (Normal) | 6.2 - 19.3 | 24 - 72 | [11] |

| MCF-7 | Breast Cancer | 11.9 - 54 | 24 - 96 | [2] |

| BEAS-2B | Lung (Normal) | 25.9 | Not Specified | [9] |

| MCF-12A | Breast (Normal) | 40.5 | 48 | [10] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 11.3 - 115.7 | 24 - 96 | [2] |

Allicin: The Antimicrobial Powerhouse of Garlic

Allicin, a thiosulfinate compound, is responsible for the characteristic aroma of fresh garlic and is a potent antimicrobial agent.[12][13] Its activity is attributed to its reaction with thiol-containing proteins in microorganisms.[13]

Table 2: Antimicrobial and Antiviral Activity of Allicin

| Organism/Virus | Activity | MIC/EC50 | Reference |

| Escherichia coli | Antibacterial | 0.125 µg/mL (MIC) | [14] |

| Staphylococcus aureus (MRSA) | Antibacterial | 16 - 32 µg/mL (MIC) | [15] |

| Staphylococcus epidermidis | Antibacterial | 12.5 µg/mL (MIC) | [16] |

| Klebsiella pneumoniae | Antibacterial | 20 µg/mL (MIC) | [14] |

| Pseudomonas aeruginosa | Antibacterial | 80 µg/mL (MIC) | [14] |

| Candida albicans | Antifungal | 40 - 80 µg/mL (MIC) | [14] |

| Enveloped Viruses (e.g., Herpes Simplex Virus) | Antiviral | 0.15 - 3.4 µM (EC50) | [17] |

| SARS-CoV-2 | Antiviral | >60% viral RNA decrease at 200 µM | [18] |

Ajoene: A Promising Antiviral and Antithrombotic Agent

Ajoene, a stable derivative of allicin, has demonstrated significant antiviral and antiplatelet activities.[19]

Table 3: Antiviral and Antiplatelet Activity of Ajoene

| Target | Activity | EC50/IC50 | Reference |

| HIV-1 | Antiviral | ~0.35 µM (EIC50) | [2] |

| HIV-1 | Antiviral | 0.045 mM (EC50) | [11] |

| Platelet Aggregation | Antiplatelet | Potent, dose-dependent inhibition | [20] |

Key Signaling Pathways Modulated by Organosulfur Compounds

The diverse biological effects of organosulfur compounds are a result of their ability to modulate critical cellular signaling pathways. Understanding these pathways is essential for targeted drug development.

The Keap1/Nrf2 Antioxidant Response Pathway

A central mechanism for many organosulfur compounds, particularly sulforaphane, is the activation of the Keap1/Nrf2 pathway.[15][21] Under normal conditions, the transcription factor Nrf2 is bound to Keap1, leading to its degradation. Electrophilic compounds like sulforaphane react with cysteine residues on Keap1, causing a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.[21]

Experimental Protocols for the Biochemical Researcher

Reproducible and well-documented experimental protocols are the cornerstone of scientific advancement. This section provides detailed methodologies for the synthesis of key organosulfur compounds and for performing critical biological assays.

Synthesis Protocols

This protocol outlines a common method for the chemical synthesis of sulforaphane.

Materials:

-

Thiolane

-

Methyl iodide

-

Sodium tetrafluoroborate (NaBF4)

-

Sodium azide (NaN3)

-

Triphenylphosphine (PPh3)

-

Carbon disulfide (CS2)

-

Hydrogen peroxide (H2O2)

-

Glacial acetic acid

-

Appropriate solvents (e.g., butanol, water, toluene)

Procedure:

-

Preparation of 1-methylthiolanium tetrafluoroborate: Sonicate thiolane with methyl iodide, followed by anionic metathesis with NaBF4 in butanol.

-

Ring opening to form 1-azido-4-(methylthio)butane: React the 1-methylthiolanium tetrafluoroborate with sodium azide.

-

Staudinger reaction to form 4-(methylthio)butylamine: Treat the azide with triphenylphosphine followed by hydrolysis.

-

Formation of erucin (4-(methylthio)butyl isothiocyanate): React the amine with carbon disulfide.

-

Oxidation to sulforaphane: Oxidize erucin using hydrogen peroxide in glacial acetic acid.[22]

This protocol describes the oxidation of diallyl disulfide to produce allicin.[23]

Materials:

-

Diallyl disulfide (DADS)

-

Formic acid

-

Hydrogen peroxide (30%)

-

Methanol

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Pre-formation of performic acid (optional but recommended for higher yield): Incubate a mixture of formic acid and hydrogen peroxide at room temperature for approximately 100 minutes.[23]

-

Reaction setup: In a flask, mix distilled DADS with formic acid (or pre-formed performic acid in methanol) and stir at 0°C.

-

Oxidation: Slowly add hydrogen peroxide to the mixture while maintaining the temperature at 0°C.

-

Reaction progression: Allow the reaction to proceed at room temperature, monitoring its completion by HPLC.

-

Work-up: Quench the reaction with water and extract the allicin into dichloromethane.

-

Purification: Wash the organic layer with sodium bicarbonate solution to neutralize excess acid, then dry over anhydrous sodium sulfate.

-

Isolation: Evaporate the DCM under reduced pressure to obtain allicin as an oily residue.[23]

This protocol details the thermal rearrangement of allicin to form ajoene.[19][24]

Materials:

-

Purified allicin

-

Aqueous acetone (e.g., 2:3 water:acetone)

-

Reflux condenser and heating mantle

-

Separatory funnel

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction setup: Dissolve the purified allicin in aqueous acetone in a round-bottom flask and attach a reflux condenser.

-

Thermal rearrangement: Heat the mixture to a controlled temperature (e.g., 40-60°C) and reflux for a specified time (e.g., 4 hours).[19][24]

-

Extraction: Cool the reaction mixture and extract the products with dichloromethane.

-

Washing and drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent using a rotary evaporator to yield crude ajoene, which can be further purified by column chromatography.[19]

Biological Assay Protocols

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21]

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI 1640 for fungi

-

Standardized microbial inoculum (0.5 McFarland standard, diluted)

-

Freshly prepared allicin stock solution

-

Sterile multichannel pipettes

Procedure:

-

Preparation of allicin dilutions: Prepare a series of two-fold dilutions of the allicin stock solution in the appropriate broth directly in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well, ensuring a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no allicin) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

-

MIC determination: The MIC is the lowest concentration of allicin at which there is no visible growth of the microorganism.[21] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

This protocol describes how to quantify apoptosis in cancer cells treated with DATS using Annexin V and Propidium Iodide (PI) staining.[17][24]

Materials:

-

Cultured cancer cells (e.g., MDA-MB-231)

-

Diallyl trisulfide (DATS)

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat the cells with various concentrations of DATS or a vehicle control for a specified time (e.g., 72 hours).

-

Cell harvesting: Harvest the cells by trypsinization, and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow cytometry analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[17][24]

This protocol outlines a common enzymatic recycling method for measuring reduced (GSH) and oxidized (GSSG) glutathione.

Materials:

-

Cell or tissue samples

-

5-Sulfosalicylic acid (SSA)

-

Assay buffer

-

Glutathione reductase

-

NADPH

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

4-Vinylpyridine (for GSSG measurement)

-

Microplate reader

Procedure:

-

Sample preparation: Homogenize cell pellets or tissues in SSA solution to precipitate proteins and prevent GSH oxidation. Centrifuge and collect the supernatant.

-

Total glutathione (GSH + GSSG) measurement:

-

In a 96-well plate, add the sample supernatant, assay buffer, DTNB, and glutathione reductase.

-

Initiate the reaction by adding NADPH.

-

Measure the rate of color change (formation of TNB) at 412 nm.

-

-

Oxidized glutathione (GSSG) measurement:

-

Treat a separate aliquot of the sample supernatant with 4-vinylpyridine to scavenge the GSH.

-

Perform the same enzymatic recycling assay as for total glutathione. The rate of the reaction will be proportional to the GSSG concentration.

-

-

Calculation: Create standard curves using known concentrations of GSH and GSSG. Calculate the concentrations in the samples based on the standard curves. The reduced GSH concentration can be determined by subtracting the GSSG concentration from the total glutathione concentration.

Workflow for Investigating a Novel Organosulfur Compound

The discovery and development of a new therapeutic agent from a natural source involves a systematic workflow.

Conclusion

Organosulfur compounds represent a rich and diverse source of bioactive molecules with significant potential for the development of novel therapeutics. Their ability to modulate fundamental cellular processes, such as the antioxidant response and apoptosis, underscores their importance in biochemical research. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of these promising natural products. As research progresses, a deeper understanding of their mechanisms of action and the development of robust clinical trial data will be crucial in translating the therapeutic potential of organosulfur compounds into tangible benefits for human health.

References

- 1. Sulforaphane inhibits histone deacetylase in vivo and suppresses tumorigenesis in Apcmin mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 4. Effect of ajoene, the major antiplatelet compound from garlic, on platelet thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Modulation of Histone Deacetylase Activity by Dietary Isothiocyanates and Allyl Sulfides: Studies with Sulforaphane and Garlic Organosulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bot Verification [gallmet.hu]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Frontiers | The Effect of Allicin on the Proteome of SARS-CoV-2 Infected Calu-3 Cells [frontiersin.org]

- 14. turkarchotolaryngol.net [turkarchotolaryngol.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Attenuative Effect of Diallyl Trisulfide on Caspase Activity in TNF-α-induced Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Separation and Purification of Sulforaphane from Broccoli by Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of a garlic-derived principle (ajoene) on aggregation and arachidonic acid metabolism in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Sulforaphane suppresses metastasis of triple-negative breast cancer cells by targeting the RAF/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Apoptosis induction of U937 human leukemia cells by diallyl trisulfide induces through generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ar.iiarjournals.org [ar.iiarjournals.org]

- 24. researchgate.net [researchgate.net]

3-Mercaptopropionic Acid as an Inhibitor of Glutamate Decarboxylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercaptopropionic acid (3-MPA) is a potent and widely utilized competitive inhibitor of glutamate decarboxylase (GAD), the rate-limiting enzyme in the synthesis of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). By impeding GAD activity, 3-MPA serves as a critical pharmacological tool for investigating the roles of GABAergic neurotransmission in various physiological and pathological states, including epilepsy, anxiety, and other neurological disorders. This technical guide provides an in-depth overview of 3-MPA's mechanism of action, its effects on neurochemical pathways, and detailed experimental protocols for its application in research settings.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The synthesis of GABA is catalyzed by the enzyme glutamate decarboxylase (GAD), which converts glutamate to GABA. The inhibition of GAD leads to a reduction in GABA levels, disrupting the excitatory/inhibitory balance in the brain and often resulting in convulsions.

This compound (3-MPA) is an organosulfur compound that acts as a competitive inhibitor of GAD.[1] Its rapid action and potent effects make it a valuable tool for studying the consequences of GABA depletion and for modeling conditions such as epilepsy.[1] This guide will delve into the technical aspects of using 3-MPA as a GAD inhibitor, focusing on its mechanism, quantitative effects, and the experimental methodologies employed in its study.

Mechanism of Action

3-MPA exerts its inhibitory effect on GAD through competitive inhibition with respect to the enzyme's substrate, glutamate.[1] This means that 3-MPA binds to the active site of GAD, preventing glutamate from binding and thus inhibiting the synthesis of GABA. This inhibition is reversible. The activity of GAD is dependent on its cofactor, pyridoxal phosphate (PLP), which is the active form of vitamin B6.

The reduction in GABA synthesis leads to a decrease in GABAergic neurotransmission. This disinhibition of neuronal circuits results in hyperexcitability, which can manifest as seizures. The rapid onset of seizures following 3-MPA administration is a hallmark of its potent inhibitory effect on GAD.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: In Vivo Effects of this compound on Seizure Induction in Mice

| Parameter | Value | Animal Model | Reference |

| ED₅₀ for Seizures (i.p.) | 0.27 mmol/kg | Mice | [1] |

| Latency to Seizure Onset | 2.5 - 8 minutes | Mice | [1] |

Table 2: Effects of this compound on GAD Activity and GABA Levels

| Parameter | Dose | Time Point | Brain Region | Effect | Animal Model | Reference |

| GAD Activity | 70 mg/kg i.p. | 1 minute | Whole Brain | ↓ 14.1% | Adult Rats | [2][3] |

| GAD Activity | 70 mg/kg i.p. | 1 minute | Whole Brain | ↓ 41.4% | Immature Rats | [2][3] |

| GAD Activity | 50 mg/kg i.p. | 4 minutes | Cerebral Cortex | Dropped to half of control | Adult Rats | [3] |

| GAD Activity | 150 mg/kg i.p. | 2 minutes | Whole Brain | Reached a minimum of 47% of control | Mice | [3] |

| GABA Concentration | 25 mg/kg i.p. | 60 minutes | Hypothalamus, Superior Colliculus, Hippocampus | ↓ 20-30% | Rats | [4] |

| GABA Concentration | 25 mg/kg i.p. | 60 minutes | Pancreatic Islets | ↓ 35% | Rats | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound as a GAD inhibitor.

Glutamate Decarboxylase (GAD) Activity Assay

This protocol is based on a radiometric assay that measures the conversion of radiolabeled glutamate to GABA.

Materials:

-

Brain tissue homogenate

-

This compound (3-MPA) solution

-

[1-¹⁴C]glutamate

-

Pyridoxal phosphate (PLP)

-

Sodium phosphate buffer (0.1 M, pH 6.7)

-

Sulfuric acid (3 M)

-

Potassium hydroxide (30%)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare brain tissue homogenates in cold sodium phosphate buffer.

-

Centrifuge the homogenate at 20,000 x g and collect the supernatant.

-

Pre-incubate the supernatant with or without 3-MPA at the desired concentration.

-

Initiate the enzymatic reaction by adding [1-¹⁴C]glutamate and PLP to the mixture.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding sulfuric acid, which also serves to liberate the ¹⁴CO₂ produced.

-

Trap the liberated ¹⁴CO₂ using a potassium hydroxide solution.

-

Add the potassium hydroxide solution to a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

GAD activity is expressed as the amount of ¹⁴CO₂ produced per unit of time per milligram of protein.[3]

In Vivo Microdialysis for GABA and Glutamate Measurement

This protocol allows for the in vivo sampling of extracellular GABA and glutamate from specific brain regions in freely moving animals.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound (for systemic administration)

-

Fraction collector

-

HPLC system with electrochemical or fluorescence detection

Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a microdialysis probe into the target brain region.

-

Allow the animal to recover from surgery.

-

Perfuse the microdialysis probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer 3-MPA systemically (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples to monitor changes in extracellular GABA and glutamate levels.

-

Analyze the collected dialysates using HPLC.

HPLC Analysis of GABA and Glutamate

This protocol describes the quantification of GABA and glutamate in microdialysate samples using high-performance liquid chromatography (HPLC) with pre-column derivatization.

Materials:

-

Microdialysate samples

-

GABA and glutamate standards

-

o-phthaldialdehyde (OPA) derivatizing reagent

-

HPLC system (pump, autosampler, column, detector)

-

C18 reverse-phase column

-

Mobile phase (e.g., sodium acetate buffer with methanol)

-

Electrochemical or fluorescence detector

Procedure:

-

Prepare a standard curve using known concentrations of GABA and glutamate.

-

Derivatize both the standards and the microdialysate samples with OPA reagent. This reaction makes the amino acids detectable.

-

Inject the derivatized samples into the HPLC system.

-

Separate GABA and glutamate using a C18 column and an appropriate mobile phase gradient.

-

Detect the derivatized amino acids using an electrochemical or fluorescence detector.

-

Quantify the concentrations of GABA and glutamate in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Signaling Pathway of GAD Inhibition by 3-MPA

Caption: Mechanism of 3-MPA-induced GAD inhibition and its downstream effects.

Experimental Workflow for Studying 3-MPA Effects In Vivo

Caption: A typical workflow for in vivo microdialysis studies with 3-MPA.

Conclusion

This compound is an invaluable tool for researchers investigating the intricacies of the GABAergic system. Its potent and rapid competitive inhibition of glutamate decarboxylase provides a reliable method for studying the acute effects of GABA depletion. This guide has provided a comprehensive overview of the technical aspects of using 3-MPA, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflow serve to further clarify the concepts and procedures involved. By understanding and applying these principles, researchers can effectively utilize 3-MPA to advance our knowledge of GABA's role in health and disease, and to aid in the development of novel therapeutic strategies for neurological and psychiatric disorders.

References

- 1. Mercaptopropionic acid: a convulsant that inhibits glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of glutamate decarboxylase activity by this compound has different time course in the immature and adult rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Toxicological Profile of 3-Mercaptopropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for 3-Mercaptopropionic acid (3-MPA), a bifunctional organic compound containing both a thiol and a carboxylic acid group.[1][2] Due to its chemical properties, 3-MPA finds applications in various industrial and research settings, including as a chemical intermediate and a chain transfer agent in polymerizations.[3][4] Understanding its toxicological profile is crucial for ensuring safe handling and for risk assessment in drug development and other scientific applications.

Core Toxicological Data

The toxicological data for this compound is summarized below, categorized by the type of study. The information is compiled from various safety data sheets and toxicological databases.

Acute Toxicity

This compound exhibits high acute toxicity via the oral route and is also harmful if inhaled.[5][6][7]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 96 mg/kg[8][9][10][11] | [8][9][10][11] |

| LC50 | Rat | Inhalation | 1.818 mg/L (4h)[8][12] | [8][12] |

| ATE | Oral | 100 mg/kg[5] | [5] | |

| ATE | Inhalation (vapour) | 11 mg/l/4h[5] | [5] |

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; ATE: Acute Toxicity Estimate

Irritation and Corrosion

This compound is classified as corrosive to the skin and causes serious eye damage.[5][6][7][13]

| Study | Species | Result | Reference |

| Skin Corrosion/Irritation | Rabbit | Corrosive (Category 1B)[6][13] | [6][13] |

| Serious Eye Damage/Irritation | Rabbit | Causes serious eye damage (Category 1)[5][13] | [5][13] |

Sensitization

Based on available data, this compound is not classified as a skin or respiratory sensitizer.[5][8] One study on human subjects also indicated that the beta-form of mercapto acid did not cause sensitization.[14]

| Study | Result | Reference |

| Skin Sensitization | Not classified as a sensitizer[5][8] | [5][8] |

| Respiratory Sensitization | Not classified as a sensitizer[5][8] | [5][8] |

Repeated Dose Toxicity

Genotoxicity

This compound was found to be not mutagenic in the Ames test.[8]

| Test System | Result | Reference |

| Ames Test | Not mutagenic[8] | [8] |

Carcinogenicity

This compound is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[8][9][13]

| Agency | Classification | Reference |

| IARC | Not listed as a carcinogen[8][11][13] | [8][11][13] |

| NTP | Not listed as a carcinogen[9][13] | [9][13] |

| ACGIH | Not listed as a carcinogen[9][13] | [9][13] |

| OSHA | Not listed as a carcinogen[13] | [13] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies of this compound are not publicly available. However, the studies are generally conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following are general descriptions of the likely methodologies employed.

Acute Oral Toxicity (OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a small number of animals.[15]

-

Test Animals: Typically, young adult female rats are used.[15]

-

Procedure: The test substance is administered orally by gavage in a stepwise manner to groups of three fasted animals.[15] The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[3]

-

Endpoint: The absence or presence of compound-related mortality at a particular dose level determines the next step and ultimately the classification of the substance.[15]

Skin Corrosion/Irritation (OECD Guideline 404)

This test evaluates the potential of a substance to cause irreversible or reversible skin damage.[6]

-

Test Animals: Healthy young adult albino rabbits are typically used.[6]

-

Procedure: A small area of the animal's skin is shaved. 0.5 mL of the liquid test substance is applied to the skin and covered with a gauze patch for a 4-hour exposure period.[6]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours) after patch removal.[16]

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the nature and reversibility of the effects.[16]

Serious Eye Damage/Irritation (OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.[5]

-

Test Animals: Healthy young adult albino rabbits are generally used.[5]

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[13]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[5]

-

Scoring: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the eye damage.[5]

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro test is used to detect gene mutations.[17]

-

Test System: Histidine-requiring strains of Salmonella typhimurium are used.[18]

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix, a rat liver fraction).[17][18] The mixture is plated on a minimal agar medium lacking histidine.[18]

-

Observation: The plates are incubated for 48-72 hours.[18]

-

Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) compared to the negative control.[18]

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of the neurotoxicity of this compound is the inhibition of the enzyme glutamate decarboxylase (GAD).[1][2][14][19] GAD is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate in the brain.[20][21]

By competitively inhibiting GAD, 3-MPA leads to a decrease in the concentration of GABA in the brain.[14][21] This reduction in GABAergic inhibition results in hyperexcitability of the central nervous system, leading to convulsions and seizures.[2][14][20]

Below is a diagram illustrating this signaling pathway.

Caption: Inhibition of GABA synthesis by this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like this compound, incorporating both in vitro and in vivo studies as per OECD guidelines.

Caption: A typical workflow for toxicological evaluation.

References

- 1. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. agc-chemicals.com [agc-chemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Inhibition of glutamate decarboxylase activity by this compound has different time course in the immature and adult rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]